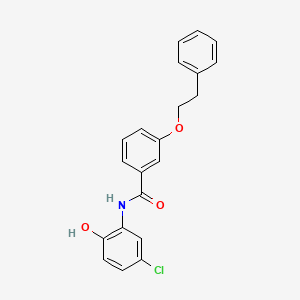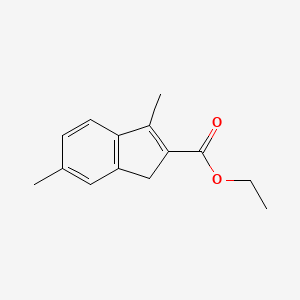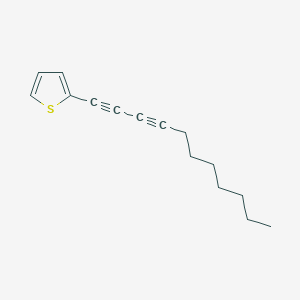
2-(Undeca-1,3-diyn-1-YL)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Undeca-1,3-diyn-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undeca-1,3-diyn-1-YL)thiophene typically involves the formation of the thiophene ring followed by the introduction of the undeca-1,3-diyn-1-yl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as potassium carbonate or DABCO, and solvents like DMF or ethanol, are common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Undeca-1,3-diyn-1-YL)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene oxides, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2-(Undeca-1,3-diyn-1-YL)thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors, OLEDs, and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(Undeca-1,3-diyn-1-YL)thiophene involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing five-membered ring.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.
3-Bromothiophene: A derivative with a bromine atom at position 3.
Uniqueness
2-(Undeca-1,3-diyn-1-YL)thiophene is unique due to the presence of the undeca-1,3-diyn-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
648435-60-3 |
|---|---|
Fórmula molecular |
C15H18S |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
2-undeca-1,3-diynylthiophene |
InChI |
InChI=1S/C15H18S/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14H,2-7H2,1H3 |
Clave InChI |
FLZMVFRQJMVOPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CC#CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
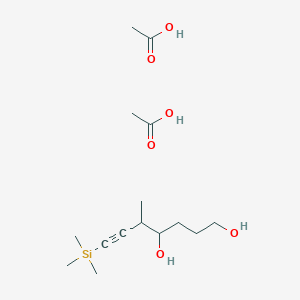

![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)
![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)


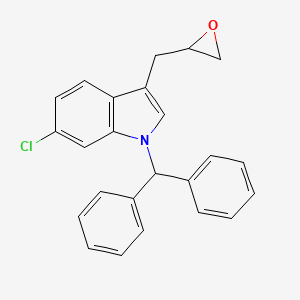
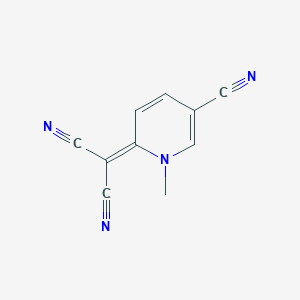
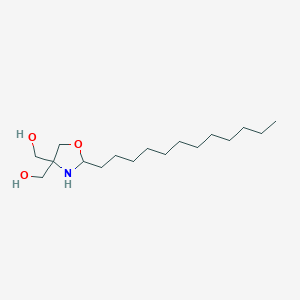
![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
